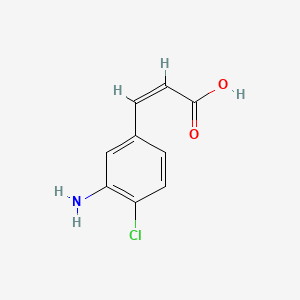

3-(3-Amino-4-chlorophenyl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

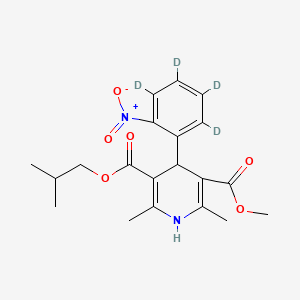

3-(3-Amino-4-chlorophenyl)acrylic acid (3A4CPA) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is an important building block for the synthesis of a variety of compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are of great interest to researchers.

Aplicaciones Científicas De Investigación

Inhibitory Effects on Tyrosinase

4-Chlorocinnamic acid, which is structurally similar to 3-(3-Amino-4-chlorophenyl)acrylic acid, has been found to have inhibitory effects on tyrosinase . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes. Therefore, this compound could potentially be used in the development of treatments for conditions related to melanin production, such as hyperpigmentation disorders.

Antibacterial Activity

4-Chlorocinnamic acid also exhibits antibacterial activity . This suggests that 3-(3-Amino-4-chlorophenyl)acrylic acid could potentially be used in the development of new antibacterial agents.

Inhibition of Fungal Growth

The compound has been found to inhibit the growth of Colletotrichum gloeosporioides , a fungus that causes anthracnose disease in many plants. This suggests potential applications in the field of agriculture, particularly in the development of fungicides.

Use in Organic Synthesis

The compound could potentially be used in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds . For example, it could be used in the Suzuki–Miyaura coupling, a type of cross-coupling reaction that is widely used in organic chemistry to synthesize biaryls, styrenes, and alkenes .

Use in the Preparation of 3,3-diaryl Acrylic Acid Amides

3-(3-Amino-4-chlorophenyl)acrylic acid could potentially be used in the preparation of 3,3-diaryl acrylic acid amides . These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Potential Biological Activities of Indole Derivatives

Indole derivatives, which could potentially be synthesized from 3-(3-Amino-4-chlorophenyl)acrylic acid, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests a wide range of potential applications in the development of new therapeutic agents.

Propiedades

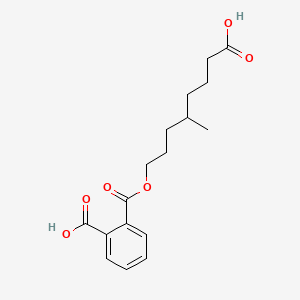

IUPAC Name |

(Z)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZALGAHTHHAQG-RQOWECAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Amino-4-chlorophenyl)acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-[1-(methoxymethyl)-1H-tetrazol-5-yl][1,1-biphen](/img/no-structure.png)

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)